Spiro[cyclopropane-1,3'-indolin]-5'-amine
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Overview
Description
Spiro[cyclopropane-1,3’-indolin]-5’-amine is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-1,3’-indolin]-5’-amine typically involves the cyclopropanation of indoline derivatives. One common method is the reaction of indoline with diazo compounds in the presence of a catalyst, such as rhodium or copper, to form the spirocyclic structure . Another approach involves the use of cyclopropyl carbenes generated in situ from diazo precursors .
Industrial Production Methods
Industrial production of spiro[cyclopropane-1,3’-indolin]-5’-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient cyclopropanation .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,3’-indolin]-5’-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced spirocyclic amines.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Spiro[cyclopropane-1,3’-indolin]-5’-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[cyclopropane-1,3’-indolin]-5’-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure but are fused to steroidal frameworks.
Spiro[cyclopropane-1,9’-fluorene]: Another spirocyclic compound with a cyclopropane ring fused to a fluorene moiety.
Spirocyclic oxindoles: Compounds with spirocyclic structures fused to oxindole cores.
Uniqueness
Spiro[cyclopropane-1,3’-indolin]-5’-amine is unique due to its specific fusion of a cyclopropane ring to an indoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopropane]-5-amine |
InChI |
InChI=1S/C10H12N2/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6,11H2 |
InChI Key |
BDZBFYGMRQBVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
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